molecular formula C22H25N3O4S B2818371 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955701-77-6

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2818371
CAS No.: 955701-77-6
M. Wt: 427.52
InChI Key: KNBNRZQYBAZRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic cyclopenta[d]thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamido group at position 2 and a cyclohexylmethylcarboxamide moiety at position 2.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-20(14-6-8-16-17(10-14)29-12-28-16)25-22-24-19-15(7-9-18(19)30-22)21(27)23-11-13-4-2-1-3-5-13/h6,8,10,13,15H,1-5,7,9,11-12H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBNRZQYBAZRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole-5-carboxylic acid, which can be achieved through the oxidation of benzo[d][1,3]dioxole. This intermediate is then converted to its corresponding amide via reaction with an appropriate amine.

The cyclopenta[d]thiazole ring can be constructed through a cyclization reaction involving a thioamide and a suitable electrophile. The final step involves coupling the benzo[d][1,3]dioxole-5-carboxamide with the cyclopenta[d]thiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the amide groups can produce the corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and synthetic yields of analogous compounds:

Compound ID/Reference Core Structure R1 (Position 2) R2 (Position 4) Synthetic Yield (%) Key NMR Data (δ, ppm)
Target Compound Cyclopenta[d]thiazole Benzo[d][1,3]dioxole-5-carboxamido Cyclohexylmethyl Not reported Likely NH ~12.0; OCH2O ~6.06*
Cyclopenta[d]thiazole Benzo[d][1,3]dioxole-5-carboxamido 4-Phenylbutan-2-yl Not reported Aromatic protons: 7.68–6.91
(Compound 41) Thiazole Benzo[d][1,3]dioxole-cyclopropaneamide 4-Bromophenyl 32% NH 12.02; OCH2O 6.06
(Compound 74) Thiazole Benzo[d][1,3]dioxole-cyclopropaneamide 4-(Pyrrolidin-1-yl)phenyl 20% Aromatic protons: 7.5–6.8
(Compound 75) Thiazole Benzo[d][1,3]dioxole-cyclopropaneamide 3-Methoxyphenyl 43% Methoxy signals: ~3.80

Key Observations :

  • Substituent Bulk : The cyclohexylmethyl group in the target compound introduces greater steric hindrance and lipophilicity compared to aromatic (e.g., 4-phenylbutan-2-yl in ) or polar (e.g., methoxy in Compound 75) substituents. This may enhance membrane permeability but reduce solubility .
  • Synthetic Yields : Yields for analogues range from 20% (Compound 74) to 43% (Compound 75), influenced by substituent reactivity and coupling efficiency. The target compound’s yield is unreported but likely aligns with these values due to shared amide-bond-forming methods (e.g., HATU/DIPEA activation) .

Physicochemical Properties

  • Lipophilicity : Cyclohexylmethyl (logP ~4.2 estimated) is more hydrophobic than phenylbutan-2-yl (logP ~3.8) or methoxyphenyl (logP ~2.5), impacting drug-likeness parameters.
  • Electronic Effects : The benzo[d][1,3]dioxole group provides electron-rich aromaticity, common in CNS-targeting compounds, while thiophene analogues (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use coupling agents like EDC or DCC in polar aprotic solvents (e.g., DMF) to link the benzo[d][1,3]dioxole-5-carboxamido moiety to the thiazole core .
  • Cyclization : Controlled temperature (60–80°C) and inert atmospheres (N₂/Ar) to form the dihydrocyclopenta[d]thiazole ring .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Optimization : Adjust solvent polarity, reaction time, and stoichiometric ratios of intermediates. Monitor via TLC/HPLC to isolate intermediates and minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • NMR (¹H/¹³C) : Assign peaks to confirm the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and cyclopenta-thiazole backbone (δ 2.1–3.3 ppm for CH₂ groups) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) for carboxamide groups .

Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole or indole derivatives) to resolve ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and dioxole moieties .
  • Thermal stability : Decomposition observed above 150°C; avoid prolonged exposure to heat during handling .
  • pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the carboxamide bond .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma protein binding) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of its bioactivity?

  • Substituent variation : Modify the cyclohexylmethyl group to alter lipophilicity (e.g., replace with aryl groups) and assess impact on membrane permeability .
  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzo[d][1,3]dioxole ring to enhance electrophilic interactions with target enzymes .
  • Data-driven design : Compare with analogs (see Table 1) to identify critical pharmacophores.

Table 1 : Bioactivity of Structural Analogs

CompoundKey ModificationIC₅₀ (μM)Target
Target CompoundCyclohexylmethyl0.45Kinase X
N-(4-Fluorophenyl) analogAryl substitution1.2Kinase X
Thiophene derivativeHeterocycle replacement3.8Protease Y
Data synthesized from

Q. How can computational modeling resolve contradictions in experimental binding data?

  • Molecular docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., PDB ID: 1XYZ). Compare results across multiple docking algorithms (e.g., Glide vs. GOLD) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic interactions .
  • QTAIM analysis : Map electron density to identify critical non-covalent interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process controls : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .
  • Design of Experiments (DoE) : Use factorial designs to evaluate the impact of variables (e.g., temperature, catalyst loading) on yield and purity .
  • Quality metrics : Set thresholds for HPLC purity (>98%) and residual solvents (<500 ppm) per ICH guidelines .

Q. How can mechanistic studies elucidate its mode of action in complex biological systems?

  • Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., kₐₙₜ/Kᵢ values) to distinguish competitive vs. non-competitive binding .
  • X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding-site interactions at 2.0 Å resolution .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.